molecular formula C10H7BrClN B1283995 7-Bromo-2-chloro-4-methylquinoline CAS No. 89446-52-6

7-Bromo-2-chloro-4-methylquinoline

Cat. No.: B1283995
CAS No.: 89446-52-6
M. Wt: 256.52 g/mol
InChI Key: FCQMZVFGSMJLPM-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-4-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 7, chlorine at position 2, and a methyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural features, which influence electronic properties and reactivity. Halogen substituents enhance lipophilicity and participate in halogen bonding, while the methyl group contributes to steric effects and modulates solubility .

Properties

IUPAC Name

7-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQMZVFGSMJLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561766
Record name 7-Bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-52-6
Record name 7-Bromo-2-chloro-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89446-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-4-methylquinoline typically involves the halogenation of 4-methylquinoline. One common method is the bromination of 2-chloro-4-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-4-methylquinoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in microorganisms. The compound can also interact with various signaling pathways, affecting cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key Compounds :

Compound Name CAS Number Substituent Positions Molecular Weight Key Properties/Applications
7-Bromo-2-chloro-4-methylquinoline 143946-45-6 7-Br, 2-Cl, 4-Me 260.54 Intermediate for heterocyclic synthesis; moderate lipophilicity
7-Bromo-4-chloro-6-methylquinoline 1189105-59-6 7-Br, 4-Cl, 6-Me 260.54 Higher solubility in organic solvents; potential biological activity
6-Bromo-2-chloro-4-methylquinoline 1810-71-5 6-Br, 2-Cl, 4-Me 260.54 Similarity score 0.80 to target compound; altered electronic properties due to Br position
7-Bromo-4-chloro-2,8-dimethylquinoline 1189106-62-4 7-Br, 4-Cl, 2-Me, 8-Me 274.57 Increased steric hindrance; applications in coordination chemistry

Analysis :

  • Substituent Position: Shifting the bromine from position 7 to 6 (e.g., 6-Bromo-2-chloro-4-methylquinoline) reduces similarity (0.80) and alters electronic behavior, impacting reactivity in electrophilic substitutions .
  • Methyl Group Position: 7-Bromo-4-chloro-6-methylquinoline exhibits improved solubility compared to the 4-methyl analog, likely due to reduced steric effects .
  • Multiple Substituents : Adding a second methyl group (e.g., 2,8-dimethyl derivative) increases molecular weight and lipophilicity, influencing pharmacokinetic properties .

Functional Group Variations

Nitro and Carboxylic Acid Derivatives :

Compound Name CAS Number Functional Groups Molecular Weight Key Properties/Applications
7-Bromo-4-chloro-3-nitroquinoline 723280-98-6 7-Br, 4-Cl, 3-NO₂ 287.5 Enhanced electrophilicity; precursor for reduction reactions
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid 77282-37-2 7-Br, 4-COOH, 2-furyl 362.6 Fluorescence properties; pharmaceutical intermediate

Analysis :

  • Nitro Group : Introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution compared to methyl-substituted analogs .
  • Carboxylic Acid : Enhances water solubility and enables salt formation, expanding utility in drug design .

Heterocyclic Analogs

Quinazoline and Pyrazoloquinolinone Derivatives:

Compound Name CAS Number Core Structure Molecular Weight Key Properties/Applications
7-Bromo-4-chloro-2-phenylquinazoline 887592-38-3 Quinazoline core 319.58 Aromatic stacking potential; kinase inhibitor scaffold
DK-IV-22-1 (Pyrazoloquinolinone) - Pyrazolo[4,3-c]quinolinone - α6-GABAAR subtype selectivity; improved metabolic stability

Analysis :

  • Quinazoline vs. Quinoline: The quinazoline core (two nitrogen atoms) increases hydrogen-bonding capacity, often enhancing target affinity in medicinal chemistry .
  • Pyrazoloquinolinones: Derived from quinoline intermediates, these compounds exhibit subtype-selective biological activity, demonstrating the versatility of quinoline scaffolds .

Tables and Data Sources :

  • Structural isomer data derived from CAS registry entries and supplier catalogs .
  • Functional group variations supported by synthetic studies and physicochemical analyses .
  • Heterocyclic analogs referenced from medicinal chemistry research .

Biological Activity

7-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes bromine, chlorine, and a methyl group. This compound has garnered attention for its diverse biological activities, making it a valuable candidate for further research in medicinal chemistry.

The molecular formula of this compound is C10H7BrClN. Its structure allows for various chemical reactions, including nucleophilic substitutions and redox reactions, which can lead to derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it may target DNA gyrase and topoisomerase, disrupting DNA replication and cell division in microorganisms. Additionally, it interacts with various signaling pathways, influencing processes such as apoptosis and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its derivatives have been evaluated for their efficacy against resistant strains, demonstrating significant inhibitory effects .
  • Antiviral Properties : Studies suggest that this quinoline derivative may possess antiviral activity, although specific viral targets require further investigation .
  • Anticancer Effects : Preliminary research indicates that derivatives of this compound may have anticancer properties, particularly through mechanisms involving the induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives. The following table summarizes key differences in biological activities among selected compounds:

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundModeratePotentialYes
2-Bromo-6-chloro-4-methylquinolineHighLimitedModerate
4-Bromo-3-chloro-2-methylquinolineLowModerateHigh

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .
  • Antiviral Screening : Research focusing on the antiviral properties of quinolines found that derivatives similar to this compound showed activity against specific viral strains. Further studies are needed to elucidate the exact mechanisms involved .

Q & A

Q. What synthetic methodologies are optimal for preparing 7-Bromo-2-chloro-4-methylquinoline with high purity?

Methodological Answer: The synthesis typically involves bromination and chlorination of a pre-functionalized quinoline core. For example, a modified Gould-Jacobs reaction can be employed, starting with aniline derivatives followed by cyclization under acidic conditions. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to introduce the bromine atom regioselectively.
  • Chlorination: Apply POCl₃ under reflux to substitute hydroxyl or amino groups with chlorine.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.
    Yield optimization (60–75%) is achievable by controlling stoichiometry and reaction time .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DCM, 0°C, 2h7095
ChlorinationPOCl₃, reflux, 6h6590
PurificationSilica gel (Hexane:EtOAc = 4:1)-99

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm).
    • ¹³C NMR: Confirm quaternary carbons (e.g., C-Br at δ 120–125 ppm).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.93 for C₁₀H₈BrClN).
  • X-ray Diffraction (Single-Crystal): Resolve regiochemistry and confirm substituent positions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning for this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Steps include:

  • Crystal Growth: Use slow evaporation of a saturated DMSO/ethanol solution.
  • Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement (SHELXL):
    • Assign anisotropic displacement parameters for Br/Cl atoms.
    • Analyze residual electron density maps to validate atomic positions.
    • Final R-factors < 0.05 ensure precision .

Q. Example Crystallographic Parameters

  • Space Group: P2₁/c
  • Unit Cell: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å
  • Z = 4

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br/Cl groups activates specific positions for functionalization:

  • Suzuki Coupling: Bromine at C7 reacts preferentially with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).
  • SNAr Reactions: Chlorine at C2 undergoes nucleophilic substitution with amines (e.g., piperidine, 120°C).
    DFT calculations (B3LYP/6-31G*) can predict charge distribution and reactive sites .

Q. How should researchers address contradictions between spectroscopic and computational data for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computed values (GIAO method, Gaussian 09).
  • Dynamic Effects: Account for solvent interactions (e.g., IEFPCM model) and tautomerism in simulations.
  • Error Analysis: Reassess sample purity or crystallographic disorder if deviations exceed 0.2 ppm (NMR) or 0.02 Å (X-ray) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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